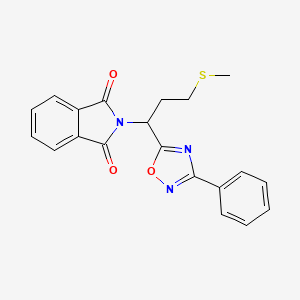![molecular formula C21H20N4O3 B2544365 Benzyl-(2-(([2,3'-Bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate CAS No. 2034247-05-5](/img/structure/B2544365.png)
Benzyl-(2-(([2,3'-Bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2-(([2,3’-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate is a complex organic compound that belongs to the class of carbamates Carbamates are widely utilized in medicinal chemistry due to their chemical stability and ability to permeate cell membranes
Wissenschaftliche Forschungsanwendungen
Benzyl (2-(([2,3’-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines and amino acids in organic synthesis and peptide chemistry.
Biology: Investigated for its potential role in biological systems due to its ability to permeate cell membranes.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(([2,3’-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine under controlled conditions. One common method includes the use of potassium carbonate in alcohols under heating conditions to facilitate the transcarbamation and amidation processes . This method is efficient and convenient, allowing for the conversion of benzyl carbamates to amides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (2-(([2,3’-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, cesium carbonate, and various alcohols. Reaction conditions often involve heating and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, transcarbamation reactions can yield amides, while oxidation reactions can produce oxides.
Wirkmechanismus
The mechanism of action of Benzyl (2-(([2,3’-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate involves its interaction with molecular targets and pathways within biological systems. The compound can act as a protecting group for amines, facilitating the synthesis of peptides and other complex molecules. Its ability to permeate cell membranes allows it to interact with intracellular targets, potentially influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc protected amines: Similar in their use as protecting groups for amines.
N-Cbz protected amines: Another class of carbamates used for similar purposes.
Uniqueness
What sets Benzyl (2-(([2,3’-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate apart is its specific structure, which combines the properties of bipyridine and carbamate moieties. This unique combination enhances its stability and ability to permeate cell membranes, making it particularly valuable in medicinal chemistry and drug discovery .
Eigenschaften
IUPAC Name |
benzyl N-[2-oxo-2-[(2-pyridin-3-ylpyridin-4-yl)methylamino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c26-20(14-25-21(27)28-15-16-5-2-1-3-6-16)24-12-17-8-10-23-19(11-17)18-7-4-9-22-13-18/h1-11,13H,12,14-15H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTJNNLMABTYQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-methyl-3-nitrophenyl)urea](/img/structure/B2544282.png)
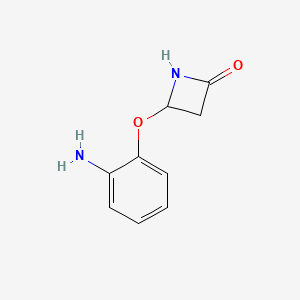
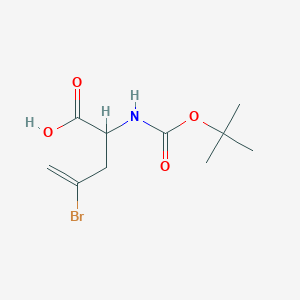
![tert-Butyl (1R*,4R*)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate](/img/structure/B2544286.png)
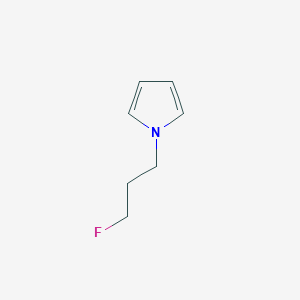
![N-[(furan-2-yl)methyl]-3-{1-[(4-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide](/img/structure/B2544288.png)
![N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2544292.png)
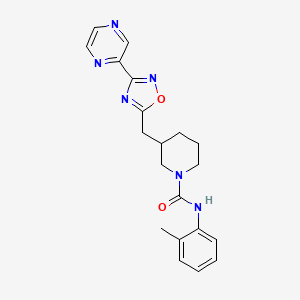
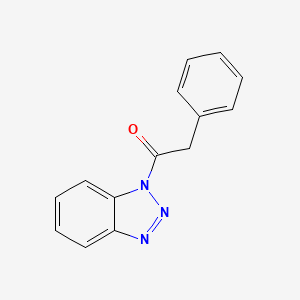
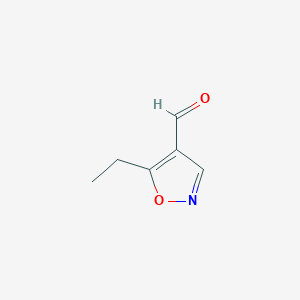
![Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2544300.png)
![2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanamide](/img/structure/B2544303.png)
![{3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B2544304.png)
